- Process for preparing an indole compound, India, , ,
Cas no 93957-50-7 ((E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde)

93957-50-7 structure
Nome del prodotto:(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
Numero CAS:93957-50-7
MF:C20H18FNO
MW:307.36142873764
MDL:MFCD03840863
CID:61665
PubChem ID:160871011
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
- (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal
- (E)-3-[3-(4-Fluorophenyl)-1-(Isopropyl)-1h-Indol-2-yl]-2-Propenal
- (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]acrolein
- (E)-3-[3'-(4"-Fluorophenyl)-1'-(1"-methylethyl)-1H-indol-2"-yl]-2-propnal
- (E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal
- Fluvastatin F-2
- 1-Isopropyl-2-acrolein-3-(4-fluorophenyl)-indole
- (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]propenal
- (e)-3-[3'-(4''-fluorophenyl)-1'-(1''-methylethyl)-1h-indol-2''-yl]-2-propnal
- 3-(3-4-fluorophenyl-1-isopropyl-1h-indole-2-yl) propenal
- Fenal
- 3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-(E)-2-PROPENAL
- 2-Propenal, 3-[3-(4-fluo
- (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal (ACI)
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)- (ZCI)
- 3-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-(E)-2-propenal
- EC 425-370-4
- DTXSID301153342
- NS00077717
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-
- (e)-3-[3-(4-fluoro-phenyl)-1-isopropyl-1h-indol-2-yl]-propenal
- MFCD03840863
- AC-26812
- (e)-3-(3-(4-fluorophenyl)-1-isopropyl-1h-indol-2-yl) acrylaldehyde
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-
- (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-2-INDOLYL]PROPENAL
- (E)-3-[3'-(4'-Fluorophenyl)-1'-(1'-methylethyl)-1H-indol-2'-yl]-2-propnal
- (2E)-3-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-enal
- 3-(3-(4-FLUOROPHENYL)-1-ISOPROPYL-1H-INDOL-2-YL)ACRYLALDEHYDE
- (E)-3-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]prop-2-enal
- (E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]prop-2-enal
- Q-102780
- 129332-30-5
- AC-29005
- SCHEMBL5847130
- A1-01698
- AS-12807
- AKOS015896063
- CS-W008265
- (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-2-PROPENAL
- C20H18FNO
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-; 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)-; (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal
- DVWHSTKQJBIYCK-VMPITWQZSA-N
- F0819
- 93957-50-7
-
- MDL: MFCD03840863
- Inchi: 1S/C20H18FNO/c1-14(2)22-18-7-4-3-6-17(18)20(19(22)8-5-13-23)15-9-11-16(21)12-10-15/h3-14H,1-2H3/b8-5+
- Chiave InChI: DVWHSTKQJBIYCK-VMPITWQZSA-N
- Sorrisi: C(/C1N(C(C)C)C2C=CC=CC=2C=1C1C=CC(F)=CC=1)=C\C=O
Proprietà calcolate
- Massa esatta: 307.13700
- Massa monoisotopica: 307.137242360g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 23
- Conta legami ruotabili: 4
- Complessità: 427
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 22
- XLogP3: 4.4
Proprietà sperimentali
- Colore/forma: No data available
- Densità: 1.10
- Punto di fusione: 129.0 to 133.0 deg-C
- Punto di ebollizione: 497.643°C at 760 mmHg
- Punto di infiammabilità: 254.8±28.7 °C
- PSA: 22.00000
- LogP: 5.24040
- Sensibilità: Sensibile all'aria
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H317-H410
- Dichiarazione di avvertimento: P261-P272-P273-P280-P302+P352+P333+P313+P362+P364-P391-P501
- Numero di trasporto dei materiali pericolosi:UN 3077 9/PG III
- Istruzioni di sicurezza: S2-S22-S24-S37-S60-S61
-
Identificazione dei materiali pericolosi:
- PackingGroup:III
- Condizioni di conservazione:Store at room temperature
- Classe di pericolo:9
- Frasi di rischio:R43; R50/53
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047045-5g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 98% | 5g |
¥44.00 | 2024-04-24 | |
Ambeed | A112502-10g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 98% | 10g |
$9.0 | 2025-02-20 | |
Ambeed | A112502-100g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 98% | 100g |
$82.0 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0819-25g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 98.0%(GC) | 25g |
¥3100.0 | 2022-05-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E74870-100g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 98% | 100g |
¥325.0 | 2023-09-07 | |
Key Organics Ltd | AS-12807-10MG |
(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |
93957-50-7 | >98% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | AS-12807-1MG |
(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |
93957-50-7 | >98% | 1mg |
£37.00 | 2025-02-09 | |
TRC | F595670-1000mg |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 1g |
$150.00 | 2023-05-18 | ||
Chemenu | CM147756-100g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 95%+ | 100g |
$234 | 2021-08-05 | |
Key Organics Ltd | AS-12807-100G |
(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |
93957-50-7 | >98% | 100g |
£275.00 | 2025-02-09 |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 - 3 °C; 3 °C → rt; > 1 min, rt
1.2 Solvents: Dimethylformamide ; rt; 8 h, rt
1.2 Solvents: Dimethylformamide ; rt; 8 h, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- Analogs of mevalolactone and derivatives thereof and their use as pharmaceuticals, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Solvents: Chloroform-d ; 2 d, rt
Riferimento
- Bronsted Acids Enable Three Molecular Rearrangements of One 3-Alkylidene-2H-1,2-oxazine Molecule into Distinct HeterocylesOrganic Letters, 2018, 20(4), 1038-1041,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
Riferimento
- The Vilsmeier reaction of fully conjugated carbocycles and heterocyclesOrganic Reactions (Hoboken, 1997, 49,,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; -5 °C; 10 min, 5 - 7 °C
1.2 3 h, reflux; reflux → rt
1.3 Reagents: Water ; 1.5 h
1.2 3 h, reflux; reflux → rt
1.3 Reagents: Water ; 1.5 h
Riferimento
- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium salt (fluvastatin sodium)Zhongguo Yiyao Gongye Zazhi, 2007, 38(2), 73-75,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 3 h, 80 °C
Riferimento
- Method for preparation of (+)-fluvastatin, Korea, , ,
Synthetic Routes 7
Condizioni di reazione
Riferimento
- Synthesis of (E)-3-[3-(4-fluorophenyl)-1-methylethyl)-1H- indol-2-yl]-2-propenalZhongguo Yaowu Huaxue Zazhi, 1998, 8(1), 50-53,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 45 min, -5 °C; 10 min, 5 - 7 °C
1.2 Solvents: Acetonitrile ; 5 °C → reflux; 3 h, reflux; reflux → rt
1.3 Solvents: Water ; rt
1.2 Solvents: Acetonitrile ; 5 °C → reflux; 3 h, reflux; reflux → rt
1.3 Solvents: Water ; rt
Riferimento
- Facile and Highly Enantioselective Synthesis of (+)- and (-)-Fluvastatin and Their AnaloguesJournal of Organic Chemistry, 2010, 75(22), 7514-7518,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile
Riferimento
- Synthesis, characterization, crystal studies of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehydeCrystal Structure Theory and Applications, 2013, 2(4), 150-156,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; -5 °C; 45 min, 5 - 7 °C
1.2 10 min, 5 - 7 °C; 3 h, 83 °C; 83 °C → 22 °C
1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 20 min, 25 - 30 °C; 30 °C → 22 °C
1.4 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water ; 30 min, 22 °C
1.2 10 min, 5 - 7 °C; 3 h, 83 °C; 83 °C → 22 °C
1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 20 min, 25 - 30 °C; 30 °C → 22 °C
1.4 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water ; 30 min, 22 °C
Riferimento
- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-Heptenoic acid sodium salt (1:1) (fluvastatin sodium)Hecheng Huaxue, 2008, 16(3), 358-361,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 45 min, -5 °C; 10 min, 5 - 7 °C
1.2 10 min, 5 - 7 °C; 3 h, 7 °C → 83 °C; 83 °C → 22 °C
1.3 Reagents: Water ; 15 min, 22 °C; 0.5 h, 35 - 50 °C; 1.5 h, 50 °C → 55 °C; 55 °C → 22 °C; 15 min, 22 °C
1.2 10 min, 5 - 7 °C; 3 h, 7 °C → 83 °C; 83 °C → 22 °C
1.3 Reagents: Water ; 15 min, 22 °C; 0.5 h, 35 - 50 °C; 1.5 h, 50 °C → 55 °C; 55 °C → 22 °C; 15 min, 22 °C
Riferimento
- Synthesis, crystal studies and in vivo anti-hyperlipidemic activities of indole derivatives containing fluvastatin nucleusRSC Advances, 2015, 5(48), 38748-38759,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
Riferimento
- Vinylformylation utilizing propeniminium saltsJournal of Organic Chemistry, 1992, 57(11), 3250-2,
Synthetic Routes 13
Condizioni di reazione
Riferimento
- Preparation of N,N-disubstituted (E)-3-amino-2-propenals as mevalonate analog intermediates, United States, , ,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ; 3 h, rt
Riferimento
- Palladium-catalyzed synthesis of 2-alkenyl-3-arylindoles via a dual α-arylation strategy: formal synthesis of the antilipemic drug fluvastatinOrganic & Biomolecular Chemistry, 2015, 13(45), 10995-11002,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 3 h, 80 °C
Riferimento
- A catalytic approach to the synthesis of (+)-fluvastatin analogueBulletin of the Korean Chemical Society, 2011, 32(10), 3748-3751,
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Raw materials
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2Z)-
- 3-(N-Phenyl-N-methyl)aminoacrolein
- 1H-Indole, 2-ethenyl-3-(4-fluorophenyl)-1-(1-methylethyl)-
- 1-Isopropyl-3-(4-fluorophenyl)indole
- 2-Propen-1-ol, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-,(E)-
- trans 3-(N-Methylanilino)acrolein
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Preparation Products
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Letteratura correlata
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
2. Book reviews
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
93957-50-7 ((E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde) Prodotti correlati
- 129332-30-5(3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde)
- 1448029-23-9(2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone)
- 2138384-47-9(1H-1,2,3-Triazole-5-carboxylic acid, 4-spiro[2.4]hept-4-yl-, 1,1-dimethylethyl ester)
- 2171927-69-6(5-{2-(benzyloxy)ethanesulfonylmethyl}furan-2-carboxylic acid)
- 2098037-69-3(methyl 6-(2,2-dimethylpropyl)-2-methylpyrimidine-4-carboxylate)
- 1017475-87-4({[1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl}(methyl)amine)
- 1932085-58-9((1S)-1-2-chloro-5-(trifluoromethyl)phenylethan-1-ol)
- 2228209-50-3(1-(2,4-dimethoxypyridin-3-yl)-3-oxocyclobutane-1-carbonitrile)
- 861240-04-2(5-1-(2,5-Dichlorophenoxy)ethyl-4-methyl-4H-1,2,4-triazole-3-thiol)
- 1248546-71-5(4-Acetamido-3-methyl-1,2-oxazole-5-carboxylic acid)
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
